molecular formula C11H10O2 B13757789 2-(3-Methoxyprop-1-ynyl)benzaldehyde

2-(3-Methoxyprop-1-ynyl)benzaldehyde

Cat. No.: B13757789
M. Wt: 174.20 g/mol
InChI Key: YPULXPGIRQVGOM-UHFFFAOYSA-N
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Description

2-(3-Methoxyprop-1-ynyl)benzaldehyde is a synthetic benzaldehyde derivative characterized by a methoxy-substituted propargyl (prop-1-ynyl) group at the 2-position of the benzaldehyde core. Its molecular formula is C₁₁H₁₀O₂, with a calculated molecular weight of 174.19 g/mol. Synthetically, such compounds are often prepared via Sonogashira coupling or similar cross-coupling reactions, as evidenced by their inclusion in a doctoral thesis from the University of Milan detailing substituted 2-alkynylbenzaldehydes .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)benzaldehyde

InChI

InChI=1S/C11H10O2/c1-13-8-4-7-10-5-2-3-6-11(10)9-12/h2-3,5-6,9H,8H2,1H3

InChI Key

YPULXPGIRQVGOM-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyprop-1-ynyl)benzaldehyde typically involves the reaction of salicylaldehyde with propargyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of salicylaldehyde is replaced by the propargyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for 2-(3-Methoxyprop-1-ynyl)benzaldehyde are not well-documented in the literature. the principles of green chemistry and eco-friendly synthesis routes are often applied to optimize the production process. This includes the use of aqueous micellar media and environmentally benign solvents to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyprop-1-ynyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-(3-Methoxyprop-1-ynyl)benzoic acid.

    Reduction: 2-(3-Methoxyprop-1-ynyl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-(3-Aminoprop-1-ynyl)benzaldehyde when using an amine.

Scientific Research Applications

2-(3-Methoxyprop-1-ynyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Methoxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyprop-1-ynyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and properties of 2-(3-Methoxyprop-1-ynyl)benzaldehyde are heavily influenced by its methoxypropynyl substituent. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Comparison of 2-(3-Methoxyprop-1-ynyl)benzaldehyde and Analogues
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Applications References
2-(3-Methoxyprop-1-ynyl)benzaldehyde 3-Methoxypropynyl 174.19 High polarity due to methoxy group; potential ligand for metal coordination Synthetic intermediate, catalysis
2-(Phenylethynyl)benzaldehyde (2a) Phenylethynyl 206.24 Enhanced aromatic stacking; moderate electron-withdrawing effects Coordination complexes, materials
2-((3-Trifluoromethylphenyl)ethynyl)benzaldehyde (2c) CF₃-substituted arylalkynyl 258.23 Strong electron-withdrawing effects; increased stability Medicinal chemistry, fluorophores
2-allyl-3-methoxybenzaldehyde Allyl, 3-methoxy 176.21 Conjugated diene system; lower reactivity of allyl vs. alkynyl Fragrance industry, agrochemicals
Compound 9 (Epoxyheptenyl derivative) Epoxyheptenyl, hydroxyl ~300 (estimated) Antitumor activity against drug-resistant cells Oncology research
Key Observations:
  • Electronic Effects : The methoxy group in 2-(3-Methoxyprop-1-ynyl)benzaldehyde donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., CF₃ in 2c) that reduce electron density on the aromatic ring. This difference impacts reactivity in electrophilic substitution or metal coordination .
  • Steric and Conformational Differences : The linear propynyl chain in the target compound offers less steric hindrance compared to bulkier arylalkynyl groups (e.g., 2a), facilitating its use in sterically demanding reactions.
  • Biological Activity : Unlike Compound 9 from marine fungi, which exhibits antitumor activity due to a pyran ring formed by hydroxyl and alkyl side chains , 2-(3-Methoxyprop-1-ynyl)benzaldehyde lacks reported bioactivity, highlighting the critical role of substituent geometry in medicinal applications.

Physicochemical Properties

  • Solubility and Polarity: The methoxy group enhances water solubility compared to non-polar arylalkynyl derivatives (e.g., 2a). However, it remains less polar than hydroxylated analogs like Compound 9 .
  • Thermal Stability : Alkynyl groups generally confer higher thermal stability compared to allyl substituents, as seen in .

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